molecular formula C11H11FN2OS B8294736 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine

Katalognummer: B8294736
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: CDTMYKKXCMPPPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine typically involves the reaction of 5-fluoro-2-methoxybenzyl bromide with thiazole-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the thiazole-2-ylamine group.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced derivatives of the thiazole ring.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Fluoro-2-methoxy-benzyl)-piperidine
  • 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

Uniqueness

5-(5-Fluoro-2-methoxybenzyl)thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine rings. This uniqueness makes it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C11H11FN2OS

Molekulargewicht

238.28 g/mol

IUPAC-Name

5-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2OS/c1-15-10-3-2-8(12)4-7(10)5-9-6-14-11(13)16-9/h2-4,6H,5H2,1H3,(H2,13,14)

InChI-Schlüssel

CDTMYKKXCMPPPU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)F)CC2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.